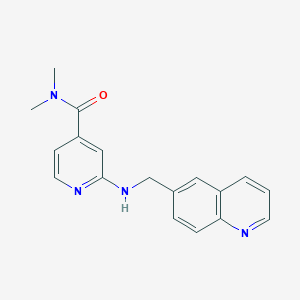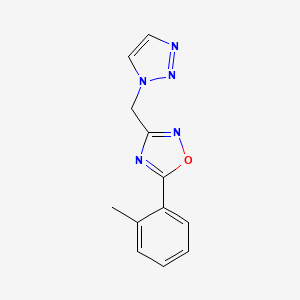
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide, also known as DMQX, is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the NMDA receptor, which plays a crucial role in the brain's synaptic plasticity and memory formation. In
Mécanisme D'action
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor-mediated excitotoxicity, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can protect neurons from damage and death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can enhance synaptic plasticity and improve learning and memory. At high concentrations, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can induce seizures and neurotoxicity. N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the NMDA receptor, its water solubility, and its stability in solution. However, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide also has some limitations, such as its potential toxicity at high concentrations, its short half-life in vivo, and its limited bioavailability.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide. One direction is to explore the therapeutic potential of N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to investigate the role of N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide in pain perception and addiction. Additionally, the development of new N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for the NMDA receptor could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide is a potent antagonist of the NMDA receptor that has been widely used in scientific research to study the role of the receptor in various physiological and pathological conditions. Its synthesis method has been optimized over the years, and it has several advantages and limitations for lab experiments. N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has various biochemical and physiological effects, and its future directions include the exploration of its therapeutic potential in neurodegenerative diseases and the development of new N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide analogs.
Méthodes De Synthèse
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of quinoline with pyridine-4-carboxylic acid, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide.
Applications De Recherche Scientifique
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity, which is implicated in many neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has also been used to study the role of the NMDA receptor in pain perception, learning, and memory.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-22(2)18(23)15-7-9-20-17(11-15)21-12-13-5-6-16-14(10-13)4-3-8-19-16/h3-11H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKDAXOEOQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)
![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)